molecular formula C15H24N4O B7056604 N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide

N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide

Cat. No.: B7056604
M. Wt: 276.38 g/mol
InChI Key: UYWQCQXAIXQMFV-UHFFFAOYSA-N
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Description

N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide is an organic compound with a distinctive structure, characterized by a pyrazole ring fused to a complex side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide generally involves multi-step organic reactions. The process may start with the formation of the 5-methylpyrazole core, followed by the introduction of the cyanoethyl group through a nucleophilic substitution reaction. The final step typically involves the attachment of the 2,2,4-trimethylpentanamide side chain using amide bond formation reactions under specific conditions.

Industrial Production Methods

While detailed industrial production methods are proprietary and can vary, they often involve scaling up the laboratory synthesis routes. This includes optimization of reaction conditions like temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide can undergo several types of chemical reactions:

  • Oxidation: The compound can be oxidized under specific conditions, potentially altering the cyanoethyl group.

  • Reduction: Reduction reactions can be employed to modify functional groups within the molecule, such as the cyano group.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation.

  • Reducing agents: Like lithium aluminum hydride for reduction reactions.

  • Nucleophiles: For substitution reactions, where the conditions can range from basic to acidic environments depending on the desired transformation.

Major Products

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide is studied for its ability to undergo various organic transformations, making it a valuable intermediate in synthetic chemistry.

Biology

Biologically, this compound may interact with specific enzymes or receptors, providing insights into biochemical pathways and potential therapeutic uses.

Medicine

In medicine, its potential as a pharmacological agent is being explored, particularly for its interactions with molecular targets related to disease states.

Industry

Industrially, it could be used in the development of new materials or as a chemical intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects. The precise pathways and molecular targets depend on the specific application and are a focus of ongoing research.

Comparison with Similar Compounds

Comparing this compound with others in its class highlights its unique structural features and reactivity:

  • N-[1-(cyanoethyl)-5-methylpyrazole]: Lacks the 2,2,4-trimethylpentanamide side chain, resulting in different chemical properties.

  • 5-methylpyrazole derivatives: Often possess distinct reactivity profiles due to variations in their side chains.

List of Similar Compounds

  • N-[1-(cyanoethyl)-5-methylpyrazole]

  • 5-methylpyrazole

  • N-(cyanoethyl)pyrazole derivatives

Properties

IUPAC Name

N-[1-(2-cyanoethyl)-5-methylpyrazol-3-yl]-2,2,4-trimethylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-11(2)10-15(4,5)14(20)17-13-9-12(3)19(18-13)8-6-7-16/h9,11H,6,8,10H2,1-5H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWQCQXAIXQMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC#N)NC(=O)C(C)(C)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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